molecular formula C15H16FNO2S B2758257 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide CAS No. 1351635-30-7

2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Cat. No.: B2758257
CAS No.: 1351635-30-7
M. Wt: 293.36
InChI Key: NRDRIHNQGLFIER-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide features a 4-fluorophenyl group linked to an acetamide backbone, further substituted with a hydroxyethyl group bearing a 3-methylthiophen-2-yl moiety.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-2-4-12(16)5-3-11/h2-7,13,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDRIHNQGLFIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added through a nucleophilic substitution reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzyme active sites, while the thiophene ring can participate in electron transfer processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound 4-Fluorophenyl, hydroxyethyl, 3-methylthiophen-2-yl Not reported Likely multi-step synthesis Hydroxy group enhances solubility; thiophene aids π-stacking
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () Cyclohexyl, propyl, 4-fluorophenyl 334.206 Multicomponent reaction High yield (81%); bulky substituents may affect bioavailability
2-Chloro-N-(4-fluorophenyl)acetamide () Chloro, 4-fluorophenyl 187.59 (calculated) Condensation reaction Simpler structure; intramolecular H-bonding stabilizes crystal packing
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () 3-Chloro-4-fluorophenyl, diphenyl 347.80 Acid chloride + amine Extended aromaticity; intermolecular H-bonds enhance crystallinity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide () 3-Acetylthiophen-2-yl, bromo Not reported One-step synthesis Acetyl group increases electrophilicity; bromo enables further functionalization

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group is common across analogs (Evidences 8–10), improving metabolic stability. Chloro substituents () may enhance reactivity but reduce solubility.
  • Thiophene Derivatives : The target compound’s 3-methylthiophen-2-yl group contrasts with ’s acetylthiophene, where the methyl group may improve lipophilicity compared to the acetyl’s polar nature .
  • Hydroxyethyl vs. Bulky Substituents : The hydroxyethyl group in the target compound likely increases aqueous solubility compared to cyclohexyl/propyl () or diphenyl () groups, which may hinder membrane permeability .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN2O3SC_{16}H_{18}FN_{2}O_{3}S, with a molecular weight of approximately 359.4 g/mol. The structure features a fluorinated phenyl group and a thiophene derivative, which are known to influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, leading to therapeutic effects in conditions such as cancer and microbial infections.

Potential Mechanisms Include:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Biological Activity Overview

Research indicates that 2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation, although detailed studies are required to elucidate its efficacy and mechanism in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityShowed reduced viability in cancer cell lines, indicating potential for further development.
Structure-Activity RelationshipIdentified key functional groups influencing biological activity, supporting further synthetic modifications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Notably, the introduction of fluorine and thiophene moieties is critical for enhancing biological activity.

Synthetic Pathway Overview:

  • Preparation of Intermediates : Key intermediates such as 3-fluoro-4-methylphenylamine are synthesized.
  • Coupling Reactions : Amide coupling reactions are conducted under controlled conditions using reagents like EDCI and DMAP.

Q & A

Q. What role does the 3-methylthiophen-2-yl group play in target selectivity?

  • Answer : The methyl group enhances hydrophobic interactions with target pockets (e.g., ATP-binding sites in kinases), while the sulfur atom may participate in hydrogen bonding or π-sulfur interactions. Comparative studies with des-methyl analogs show reduced potency, confirming its role .

Q. How does the fluorophenyl moiety influence pharmacokinetic properties?

  • Answer : Fluorine improves metabolic stability by resisting oxidative degradation and enhances membrane permeability via increased lipophilicity (logP ~2.5). However, it may reduce aqueous solubility, necessitating formulation adjustments .

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